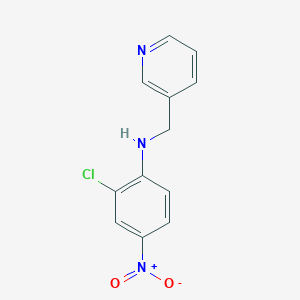

2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline

Description

2-Chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline is a nitroaniline derivative characterized by a chloro substituent at position 2, a nitro group at position 4, and a pyridin-3-ylmethylamine moiety. Its synthesis typically involves nucleophilic substitution or coupling reactions, followed by purification via chromatography (e.g., LCMS) and structural validation using NMR and mass spectrometry .

Properties

Molecular Formula |

C12H10ClN3O2 |

|---|---|

Molecular Weight |

263.68 g/mol |

IUPAC Name |

2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline |

InChI |

InChI=1S/C12H10ClN3O2/c13-11-6-10(16(17)18)3-4-12(11)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2 |

InChI Key |

HJNMRVCBGIECIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline typically involves the following steps:

Nitration: The starting material, 2-chloroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 2-chloro-4-nitroaniline.

N-alkylation: The 2-chloro-4-nitroaniline is then subjected to N-alkylation with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups direct electrophilic attacks to specific positions on the aromatic ring. Key reactions include:

-

Nitration : Further nitration occurs at the para position relative to the existing nitro group, facilitated by concentrated HNO₃/H₂SO₄ at 0–5°C.

-

Sulfonation : Sulfonation with fuming H₂SO₄ introduces a sulfonic acid group at the meta position to the chloro substituent.

Nucleophilic Aromatic Substitution

The chloro group undergoes substitution under specific conditions:

-

Amination : Reaction with ammonia or amines (e.g., pyridine derivatives) in DMF at 120°C replaces the chloro group with an amino group .

-

Hydrolysis : Alkaline hydrolysis (NaOH, H₂O/EtOH, reflux) converts the chloro group to a hydroxyl group, yielding 2-hydroxy-4-nitro-N-(pyridin-3-ylmethyl)aniline.

Catalytic Hydrogenation

The nitro group is selectively reduced under hydrogenation conditions:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10 wt%) | H₂ (1 atm), EtOH, 25°C | 4-Amino-2-chloro-N-(pyridin-3-ylmethyl)aniline | 92% |

| Au/Fe₂O₃ | H₂ (3 atm), 160°C, 9h | N-(pyridin-3-ylmethyl)aniline derivatives | 85–90% |

This reaction is critical for generating intermediates in pharmaceutical synthesis .

Oxidation Reactions

The aniline moiety undergoes oxidation under controlled conditions:

-

N-Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the pyridinylmethyl nitrogen, forming N-oxide derivatives.

-

Nitro Group Stability : The nitro group resists oxidation under mild conditions but decomposes at >200°C, releasing NOₓ gases.

Biodegradation Pathways

Rhodococcus sp. strain MB-P1 metabolizes structurally related 2-chloro-4-nitroaniline via:

-

Nitro Group Removal : Flavin-dependent monooxygenase converts the nitro group to hydroxylamine, releasing nitrite (NO₂⁻) .

-

Dechlorination : Hydrolytic dehalogenation replaces Cl⁻ with OH⁻, forming 4-amino-3-chlorophenol (4-A-3-CP) .

-

Ring Cleavage : Aniline dioxygenase hydroxylates 4-A-3-CP, leading to 6-chlorohydroxyquinol (6-CHQ) and subsequent mineralization .

Key Enzymatic Data

| Substrate | O₂ Uptake (nmol/min/mg protein) |

|---|---|

| 2-Chloro-4-nitroaniline | 90.17 ± 0.5 |

| 4-Amino-3-chlorophenol | 59.70 ± 1.5 |

This pathway highlights microbial detoxification mechanisms for nitroaromatics .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) to form biaryl derivatives.

-

Buchwald-Hartwig : Forms C–N bonds with secondary amines, enabling access to complex heterocycles.

Salt/Cocrystal Formation

Interactions with amines yield supramolecular structures:

-

With 2-Aminothiazole : Forms a salt via N–H···O hydrogen bonds (2.634 Å) and Cl···S halogen bonds (3.405 Å) .

-

With 3-Aminopyridine : Cyclic heterotetramers stabilized by N–H···O (2.615 Å) and π–π interactions (3.409 Å centroid distance) .

These cocrystals enhance solubility for formulation in drug delivery systems .

Thermal Decomposition

Pyrolysis at 300°C in inert atmosphere produces:

-

Major Products : Chlorobenzene, pyridine derivatives, and CO₂.

-

Hazard : Releases toxic HCl and NO₂ gases, necessitating controlled thermal handling.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Potential Therapeutic Agent: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry:

Material Science: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The pyridin-3-ylmethyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical and Spectral Data of Selected Nitroaniline Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group at position 2 (in 9f, 9g, 9h) reduces electron density on the aromatic ring, influencing NMR chemical shifts (δ 7.7–8.6 for aromatic protons) .

- Solubility: The morpholine substituent in introduces a polar, oxygen-containing heterocycle, likely enhancing aqueous solubility compared to sulfonyl-piperazine analogs (e.g., 9f–9h) .

- Purity and Yield: Compounds with bulky substituents (e.g., 9g: 3,4-Cl₂PhSO₂) exhibit lower purity (8%) and yield (34.1 mg), suggesting steric hindrance complicates synthesis .

Structural and Functional Divergence

Pyridine Positional Isomerism

- 4-Bromo-N-(pyridin-3-ylmethyl)aniline (): The bromo substituent increases molecular weight (MW = 278.1) and lipophilicity (logP ~2.8) compared to the nitro-chloro analog. Bromine’s polarizability may enhance halogen bonding in target interactions .

- 4-Chloro-3-(pyridin-2-yl)aniline (): Pyridine at position 2 (vs.

Nitro vs. Other EWGs

- Dinitroanilines (): Derivatives like 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline exhibit higher tubulin-binding affinity in plants/protozoa due to dual nitro groups. However, mono-nitro analogs (e.g., target compound) may prioritize different biological targets .

- Methylsulfonyl-Nitroanilines (): The methylsulfonyl group (e.g., 4-methylsulfonyl-2,6-dinitroaniline) increases acidity (pKa ~3–4) and reactivity in nucleophilic substitution compared to chloro-nitro derivatives.

Biological Activity

2-Chloro-4-nitro-N-(pyridin-3-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 253.67 g/mol

- Functional Groups : Chlorine, nitro, and pyridinyl moieties

These structural characteristics contribute to its unique chemical reactivity and biological activity.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may act as an enzyme inhibitor . Its interactions with specific molecular targets can modulate enzyme activity, which is crucial for its therapeutic potential. For instance, studies have highlighted its role in inhibiting enzymes related to inflammatory pathways, suggesting possible applications in anti-inflammatory drug development .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties , particularly against various bacterial strains. The presence of the nitro group is essential for its activity, as it promotes the formation of radicals that can disrupt bacterial membranes or inhibit crucial enzymes . Comparative studies have shown that similar compounds exhibit varying degrees of efficacy against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .

Mutagenicity Studies

Mutagenicity tests conducted using bacterial assays (e.g., Salmonella typhimurium) have revealed that 2-chloro-4-nitroaniline exhibits mutagenic properties , albeit with lower potency compared to other known mutagens. The mutagenicity appears to be linked to nitroreduction processes within the compound . This raises important considerations regarding its safety profile in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial activity of various derivatives demonstrated that this compound showed significant inhibition zones against Pseudomonas aeruginosa and Escherichia coli. The results indicated comparable efficacy to standard antibiotics, suggesting potential for development as an antimicrobial agent .

Case Study 2: Enzyme Inhibition Mechanism

Molecular docking studies have suggested that the compound interacts with active site residues of target enzymes through hydrogen bonding and hydrophobic interactions. These findings support its potential as a lead compound for designing new inhibitors targeting specific metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.